REACTION_SMILES
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[Al+3:19].[C:30]([CH:31]([CH:32]([C:33]([O-:34])=[O:35])[OH:36])[OH:37])([O-:38])=[O:39].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:24][CH2:25][O:26][C:27]([CH3:28])=[O:29].[CH:1]1([c:4]2[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][c:12]([C:14]([F:15])([F:16])[F:17])[n:13]2)[CH2:2][CH2:3]1.[H-:18].[H-:21].[H-:22].[H-:23].[K+:41].[Li+:20].[Na+:40]>>[CH:1]1([c:4]2[c:5]([CH2:6][OH:7])[cH:10][cH:11][c:12]([C:14]([F:15])([F:16])[F:17])[n:13]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)C(O)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
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COC(=O)c1ccc(C(F)(F)F)nc1C1CC1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COC(=O)c1ccc(C(F)(F)F)nc1C1CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1ccc(C(F)(F)F)nc1C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |